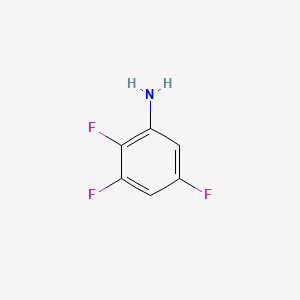

2,3,5-Trifluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDNQWQBWPRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380297 | |

| Record name | 2,3,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-80-4 | |

| Record name | 2,3,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3,5-Trifluoroaniline from Tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for producing 2,3,5-trifluoroaniline, a key intermediate in the development of pharmaceuticals and advanced materials, starting from tetrafluorobenzene isomers. Due to the limited availability of direct experimental data for the synthesis of this compound from 1,2,4,5-tetrafluorobenzene (B1209435), this guide presents a viable and detailed theoretical pathway based on analogous, well-documented industrial processes for other trifluoroaniline isomers.

Introduction

Fluorinated anilines are a critical class of building blocks in medicinal and materials chemistry. The strategic incorporation of fluorine atoms into aromatic rings can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel compounds with tailored properties. This guide focuses on two potential synthesis pathways from tetrafluorobenzene: direct nucleophilic aromatic substitution (SNAr) and a multi-step nitration and reduction route.

Pathway 1: Direct Amination of 1,2,4,5-Tetrafluorobenzene

The most direct and industrially scalable approach to synthesizing trifluoroanilines from tetrafluorobenzenes is through a high-pressure amination reaction. This method relies on the principle of nucleophilic aromatic substitution (SNAr), where a fluorine atom on the electron-deficient aromatic ring is displaced by an amino group.

While a specific industrial process for the direct amination of 1,2,4,5-tetrafluorobenzene to this compound is not extensively documented in publicly available literature, a strong precedent is set by the patented synthesis of the isomeric 2,3,4-trifluoroaniline (B1293922) from 1,2,3,4-tetrafluorobenzene.[1] This analogous process, which boasts a high yield of 91%, provides a robust framework for a proposed synthesis of this compound.[1]

Proposed Experimental Protocol

This protocol is adapted from the synthesis of 2,3,4-trifluoroaniline and is expected to be effective for the synthesis of this compound.

Reaction:

1,2,4,5-Tetrafluorobenzene + NH3 → this compound + HF

Reagents and Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Liquefied Ammonia (B1221849) (NH3)

-

Propylene (B89431) Glycol (or Triethylamine) as solvent

-

Copper powder as catalyst

-

High-pressure autoclave

-

Nitrogen gas (for inerting)

-

Liquid caustic soda (for work-up)

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge 1,2,4,5-tetrafluorobenzene, propylene glycol, and copper powder. The molar ratio of tetrafluorobenzene to solvent to catalyst can be optimized but a starting point of 1:10:0.01 is suggested based on analogous reactions.

-

Inerting: Cool the reactor to below 15°C and purge with nitrogen gas to remove air.

-

Ammonia Addition: Carefully introduce a metered amount of liquefied ammonia into the sealed reactor.

-

Reaction: Heat the reactor to a temperature in the range of 180-245°C.[1] Maintain the reaction for 38-70 hours with continuous stirring.[1] The reaction progress can be monitored by GC analysis of aliquots.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20°C and carefully vent the excess ammonia.

-

Work-up: Add liquid caustic soda to the reaction mixture and stir to neutralize the hydrofluoric acid formed and to facilitate phase separation.

-

Isolation: Separate the organic layer. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data for Analogous 2,3,4-Trifluoroaniline Synthesis

The following table summarizes the quantitative data from the patented synthesis of 2,3,4-trifluoroaniline, which serves as a basis for the proposed synthesis of the 2,3,5-isomer.[1]

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrafluorobenzene |

| Product | 2,3,4-Trifluoroaniline |

| Yield | 91% |

| Solvent | Triethylamine or Propylene Glycol |

| Catalyst | Copper Powder |

| Temperature | 182-245 °C |

| Reaction Time | 38-70 hours |

Synthesis Pathway Diagram

Caption: Direct amination of 1,2,4,5-tetrafluorobenzene.

Experimental Workflow Diagram

Caption: Experimental workflow for direct amination.

Pathway 2: Nitration and Reduction of a Trifluorobenzene Precursor

An alternative, though more circuitous, route to this compound involves the nitration of a suitable trifluorobenzene isomer followed by the reduction of the resulting nitro group. This pathway is common for the synthesis of various anilines.[2] The key challenge in this approach is achieving the desired regioselectivity during the nitration step.

For the synthesis of this compound, a plausible starting material would be 1,2,4-trifluorobenzene (B1293510). The fluorine atoms are ortho, para-directing groups in electrophilic aromatic substitution.[3] Therefore, nitration of 1,2,4-trifluorobenzene would likely lead to a mixture of isomers, with the major product needing to be 2,3,5-trifluoronitrobenzene for this pathway to be efficient.

Proposed Experimental Protocol

Step 1: Nitration of 1,2,4-Trifluorobenzene

Reaction:

1,2,4-Trifluorobenzene + HNO3/H2SO4 → 2,3,5-Trifluoronitrobenzene + H2O

Reagents and Materials:

-

1,2,4-Trifluorobenzene

-

Fuming Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice bath

Procedure:

-

Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.

-

Addition of Substrate: To the cold nitrating mixture, add 1,2,4-trifluorobenzene dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours. Monitor the reaction by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The isomeric products may be separated by column chromatography.

Step 2: Reduction of 2,3,5-Trifluoronitrobenzene

Reaction:

2,3,5-Trifluoronitrobenzene + [H] → this compound

Reagents and Materials:

-

2,3,5-Trifluoronitrobenzene

-

Reducing agent (e.g., Sn/HCl, Fe/HCl, or catalytic hydrogenation with H2/Pd-C)

-

Solvent (e.g., ethanol (B145695) for catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

-

Reactor Setup: In a hydrogenation vessel, dissolve 2,3,5-trifluoronitrobenzene in ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd-C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at a suitable temperature until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation or recrystallization.

Synthesis Pathway Diagram

Caption: Nitration and reduction pathway to this compound.

Conclusion

The synthesis of this compound from tetrafluorobenzene is a feasible process for which the direct amination of 1,2,4,5-tetrafluorobenzene presents the most direct and likely industrially viable route. While specific experimental data for this exact transformation is scarce, the well-established synthesis of the 2,3,4-isomer provides a strong and reliable template for process development. The alternative nitration and reduction pathway, while chemically sound, presents challenges in controlling regioselectivity during the nitration step. For researchers and drug development professionals, the direct amination pathway offers a more promising starting point for obtaining this valuable fluorinated intermediate. Further process optimization and characterization would be necessary to translate the proposed protocol into a robust and scalable synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in various fields, including medicinal chemistry, agrochemical research, and materials science.[1] The strategic placement of three fluorine atoms on the aniline (B41778) ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₃N | [1][2][3][4] |

| Molecular Weight | 147.10 g/mol | [1][2][3][4] |

| CAS Number | 363-80-4 | [2][3][4] |

| Appearance | Clear, faint brown liquid | [2] |

| Boiling Point | 175 °C | [5] |

| Density | 1.390 - 1.409 g/cm³ | [2][5] |

| pKa (Predicted) | 1.18 ± 0.10 | [2] |

| Flash Point | 69 °C | [5] |

| Refractive Index | 1.4895 | [5] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of physicochemical properties. Below are standardized protocols applicable to the characterization of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of this compound is placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

Heating: The apparatus is heated gently and uniformly in a heating bath.

-

Observation: As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Density

Objective: To measure the mass per unit volume of the substance.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with distilled water at a specific temperature, and the weight is recorded to determine the exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the anilinium ion.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Initial pH Measurement: The initial pH of the solution is recorded using a calibrated pH meter.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

-

Equivalence Point Determination: The titration is continued past the equivalence point, which is identified as the point of the most rapid pH change.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of the titrant added.

-

pKa Calculation: The pKa is determined as the pH at the half-equivalence point.[6]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

Synthesis and Characterization

Synthetic Pathway

A common method for the synthesis of this compound involves the reduction of a corresponding nitroaromatic precursor. The general strategy is outlined below:

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the positions of the fluorine and hydrogen atoms on the aromatic ring.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-F stretches.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols and logical workflows provide a solid foundation for the practical characterization of this important chemical intermediate. The unique properties conferred by the trifluoro substitution pattern make this compound a valuable tool in the design and synthesis of novel molecules with tailored characteristics.

References

- 1. This compound | 363-80-4 | Benchchem [benchchem.com]

- 2. This compound | 363-80-4 [m.chemicalbook.com]

- 3. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3,5-Trifluoroaniline (CAS: 363-80-4)

This technical guide provides a comprehensive overview of this compound, a key fluorinated intermediate in synthetic chemistry. It details its physicochemical properties, spectroscopic data, plausible synthetic pathways, applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a fluorinated aromatic amine with the chemical formula C₆H₄F₃N.[1][2][3] The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly influences its electronic properties, reactivity, and utility as a building block in complex molecular architectures.[4] It typically appears as a light yellow to yellow liquid.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 363-80-4 | [2][4] |

| Molecular Formula | C₆H₄F₃N | [1][2] |

| Molecular Weight | 147.10 g/mol | [1][3][4] |

| Physical Form | Liquid | [5] |

| Appearance | Light yellow to yellow | [3] |

| Purity | ≥97% or ≥98% | [3] |

| Storage Temperature | 2-8°C, protect from light | |

| InChI Key | AMGDNQWQBWPRPR-UHFFFAOYSA-N | [1][4] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. The following data are crucial for structure confirmation and purity assessment.

Table 2: Spectroscopic and Analytical Identifiers

| Technique | Expected Data | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 147. High-resolution MS confirms the elemental formula. | [4] |

| ¹⁹F NMR Spectroscopy | Spectra are available for structural elucidation. | [1] |

| FTIR Spectroscopy | Transmission Infrared (IR) Spectrum is available for identifying functional groups. | [6] |

Experimental Protocols: Analytical Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula, C₆H₄F₃N.[4] The sample is ionized (e.g., via electrospray ionization or electron impact) and the mass-to-charge ratio of the molecular ion is measured with high precision.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the substitution pattern of the aromatic ring. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded. The chemical shifts, coupling constants, and integration values provide detailed structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is analyzed (e.g., as a thin film between salt plates) to identify characteristic vibrational frequencies of functional groups, such as the N-H stretches of the amine and C-F stretches of the fluorinated aromatic ring.

The workflow for analytical characterization is a standard procedure in synthetic chemistry, ensuring the identity and purity of the compound before its use in further reactions.

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are not widely published, its synthesis can be envisioned through established organic chemistry reactions. The presence of three electron-withdrawing fluorine atoms significantly deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution (SₙAr).[4]

Plausible Synthetic Pathways

-

From 2,3,5-Trifluorobenzoyl Chloride: This multi-step pathway utilizes classic named reactions. The starting acid chloride is converted to 2,3,5-trifluorobenzamide (B1306037) via reaction with ammonia (B1221849). The subsequent Hofmann rearrangement of the amide, typically using bromine in a basic solution, yields the target this compound.[4]

-

From 1,2,4,5-Tetrafluorobenzene (B1209435): A nucleophilic aromatic substitution (SₙAr) reaction on 1,2,4,5-tetrafluorobenzene with a source of ammonia (e.g., liquid ammonia or an ammonia equivalent) could displace one of the fluorine atoms to form the aniline. Such reactions are often performed at high temperatures and pressures and may be catalyzed by copper.[4]

-

Reduction of a Nitro Precursor: The catalytic hydrogenation of 2,3,5-trifluoronitrobenzene offers a direct route to the aniline. This reduction can be achieved using various catalysts (e.g., Pd/C, PtO₂) under a hydrogen atmosphere. Modern approaches may utilize continuous flow chemistry for improved safety and scalability.[4]

Experimental Protocol: General Methodology for Hofmann Rearrangement

-

Step 1: Amidation: 2,3,5-Trifluorobenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., THF, dioxane). The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The resulting 2,3,5-trifluorobenzamide precipitate is then isolated by filtration, washed with cold water, and dried.

-

Step 2: Rearrangement: A solution of sodium hydroxide (B78521) in water is prepared and cooled to 0-5°C. Bromine is added slowly to form a sodium hypobromite (B1234621) solution. The dried 2,3,5-trifluorobenzamide is then added portion-wise to the cold hypobromite solution. The mixture is stirred and slowly heated, during which the rearrangement occurs. Upon completion, the product, this compound, is isolated, typically by steam distillation or solvent extraction, followed by purification via distillation or chromatography.

Applications in Research and Industry

Trifluorinated anilines are crucial intermediates in modern synthetic chemistry due to the unique properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinity.[4]

-

Pharmaceutical and Agrochemical Synthesis: As a versatile building block, this compound is utilized in the synthesis of more complex, fluorinated active pharmaceutical ingredients (APIs) and agrochemicals.[4] The trifluoro-substitution pattern offers a unique scaffold for drug discovery programs to fine-tune the properties of target molecules.[4] While specific commercial products derived directly from this isomer are not widely documented, the broader class of fluoroanilines is integral to many modern chemical products.

-

Materials Science: Trifluorinated anilines are employed in the development of high-performance polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[4][7] The fluorine atoms can enhance properties like thermal stability and charge-transport characteristics.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.[1][8]

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Statement | Source(s) |

| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard) | [1] | |

| Signal Word | Danger | ||

| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [1] |

| H315 | Causes skin irritation | [1][8] | |

| H319 | Causes serious eye irritation | [1][8] | |

| H373 | May cause damage to organs through prolonged or repeated exposure (Target Organs: Blood, Hematopoietic System) | [8] | |

| Precautionary Statements | P260, P261 | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Handling and First Aid Protocols

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and safety goggles with a face shield.[8][9]

-

First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

First Aid (Skin Contact): Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[8]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

First Aid (Ingestion): Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound (CAS 363-80-4) is a valuable fluorinated intermediate with significant potential in the pharmaceutical, agrochemical, and materials science sectors. Its distinct substitution pattern provides a unique platform for molecular design, enabling the synthesis of novel compounds with tailored properties. Understanding its physicochemical characteristics, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 363-80-4 [m.chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | 363-80-4 | Benchchem [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Buy 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | 123973-34-2 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

Spectroscopic Profile of 2,3,5-Trifluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trifluoroaniline (CAS No: 363-80-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

This compound has the molecular formula C₆H₄F₃N and a molecular weight of approximately 147.10 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with three fluorine atoms and an amino group, leading to a unique electronic and structural profile that can be elucidated through various spectroscopic techniques.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 6.5 - 7.5 | m | J(H,F) and J(H,H) |

| Amine NH₂ | 3.5 - 4.5 | br s | - |

Note: Predicted values are based on typical ranges for fluoroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached fluorine atoms (C-F coupling).

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |

| C-NH₂ | 140 - 150 | d or t |

| C-F | 145 - 165 | d, ¹J(C,F) ≈ 240-260 Hz |

| C-H | 100 - 115 | d or t |

Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C,F)). Smaller two- and three-bond couplings (²J(C,F), ³J(C,F)) will also be observed, leading to complex splitting patterns.

¹⁹F NMR Data

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The chemical shifts and F-F coupling constants provide definitive structural confirmation.

| Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F-2 | -130 to -140 | ddd | J(F2,F3), J(F2,H6), J(F2,F5) |

| F-3 | -155 to -165 | ddd | J(F3,F2), J(F3,H4), J(F3,F5) |

| F-5 | -115 to -125 | ddd | J(F5,H4), J(F5,H6), J(F5,F3) |

Note: Chemical shifts are relative to a standard such as CFCl₃. Coupling patterns will be complex due to H-F and F-F interactions.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 300-600 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 s.

-

Spectral Width: 0 to 200 ppm.

-

-

¹⁹F NMR Parameters:

-

Pulse Sequence: Proton-decoupled or coupled single pulse.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-5 s.

-

Spectral Width: Determined by the chemical shift range of the fluorine atoms.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and strong C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric and symmetric) | Medium-Strong |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1650 | N-H Bend | Medium |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1200 - 1400 | C-F Stretch | Strong |

| 1250 - 1340 | C-N Stretch | Medium |

| 700 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern, which is useful for confirming its identity.

Predicted Mass Spectrum Data

| m/z | Ion | Interpretation | Relative Intensity |

| 147 | [M]⁺ | Molecular Ion | High |

| 128 | [M-F]⁺ or [M-H-HF]⁺ | Loss of Fluorine or H and HF | Medium |

| 120 | [M-HCN]⁺ | Loss of Hydrogen Cyanide | Medium |

| 99 | [C₅H₂F₂]⁺ | Fragmentation of the ring | Medium-Low |

Note: The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like this compound. Electrospray Ionization (ESI) can also be used, typically in positive ion mode to form [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-200 amu). For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion to obtain a fragmentation spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

Crystal Structure Analysis of 2,3,5-Trifluoroaniline: A Technical Guide

Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction study for 2,3,5-trifluoroaniline has not been identified. This guide therefore provides a comprehensive overview of the established methodologies and protocols that would be employed for its crystal structure analysis. The content herein is intended to guide researchers in obtaining and interpreting the structural data for this compound and similar small organic molecules. For comparative purposes, experimental data from the crystallographically characterized isomer, 2,4,6-trifluoroaniline (B1293507), is included.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The precise substitution pattern of the fluorine atoms on the benzene (B151609) ring profoundly influences the molecule's electronic properties, lipophilicity, and intermolecular interactions. A definitive crystal structure analysis is paramount for understanding these properties at a fundamental level, providing crucial insights for rational drug design, the development of novel agrochemicals, and the engineering of advanced organic materials.

This technical guide outlines the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data collection and structure refinement. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the processes involved in elucidating the three-dimensional atomic arrangement of small organic molecules.

Physicochemical and Computed Properties

Prior to experimental analysis, a summary of the known and computed properties of this compound provides a foundational dataset.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N | PubChem[1] |

| Molecular Weight | 147.10 g/mol | PubChem[1] |

| CAS Number | 363-80-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, purification, crystallization, and diffraction experiments.

Synthesis and Purification

Several synthetic routes to trifluoroanilines have been reported. A common approach involves the nucleophilic aromatic substitution (SNAr) on a suitable tetrafluorobenzene precursor.

Protocol for Synthesis via SNAr:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene (B1209435) in a suitable solvent such as propylene (B89431) glycol.

-

Catalyst Addition: Add a catalytic amount of copper powder to the solution.

-

Amination: Cool the mixture (e.g., to <15°C) and introduce liquid ammonia.

-

Reaction Conditions: Seal the vessel and heat to approximately 200-240°C for 48-72 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the reactor to room temperature, carefully vent the ammonia. Add an aqueous base (e.g., NaOH solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods should be screened to find the optimal conditions.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days or weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[2][3]

-

Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, saturated solution of the compound in a narrow tube. Diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[3]

-

Thermal Control (Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow for gradual crystallization. The cooling rate must be carefully controlled to prevent rapid precipitation, which leads to poor quality crystals.[2]

Caption: Common methods for growing single crystals of small organic molecules.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Experimental Workflow

The SCXRD experiment follows a well-defined workflow from crystal mounting to data analysis.

Caption: The sequential workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol

-

Crystal Mounting: A single, optically clear crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[4]

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-120 K) to minimize thermal vibrations.[4] The crystal is then centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.[5]

-

Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots. This data is used to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, angles, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

Data Presentation and Analysis

In the absence of experimental data for this compound, this section presents the crystallographic data for the isomer 2,4,6-trifluoroaniline as a representative example of the data that would be obtained and analyzed.[2]

Crystallographic Data (for 2,4,6-Trifluoroaniline)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.3220 (6) |

| b (Å) | 24.792 (2) |

| c (Å) | 3.8545 (5) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 604.14 (11) |

| Z | 4 |

| Temperature (K) | 200 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.034 |

| wR2 | 0.082 |

Data sourced from Acta Crystallographica Section E, 2008, E64, o2242.[2]

Molecular Geometry (Predicted vs. Comparative Experimental)

While a full experimental structure is unavailable for this compound, its molecular geometry can be predicted using computational methods like Density Functional Theory (DFT).[4] Such calculations provide optimized bond lengths and angles. For comparison, selected experimental values from the 2,4,6-trifluoroaniline structure are presented.

| Bond/Angle | Predicted Value for 2,3,5-TFA | Experimental Value for 2,4,6-TFA |

| C-N (Å) | Typically ~1.39 - 1.41 | 1.395 (3) |

| C-F (Å) | Typically ~1.34 - 1.36 | 1.352 (3) - 1.358 (3) |

| C-C (Å) | Typically ~1.38 - 1.40 | 1.369 (4) - 1.387 (4) |

| C-C-C (°) | Typically ~118 - 122 | 117.8 (2) - 123.0 (2) |

| C-C-N (°) | Typically ~119 - 121 | 121.1 (2) |

Note: Predicted values are typical ranges for such compounds. Specific DFT calculations are required for precise values for this compound.

Conclusion

The crystal structure analysis of this compound, while not yet reported, is achievable through the systematic application of the protocols detailed in this guide. The synthesis, purification, and crystallization are critical preliminary steps that require careful optimization. Subsequent single-crystal X-ray diffraction analysis will yield precise data on the molecule's three-dimensional structure, including unit cell dimensions, space group, and atomic coordinates. This information is invaluable, providing the definitive evidence required to understand its structure-property relationships and to guide future research in the development of pharmaceuticals and advanced materials. The provided data for the 2,4,6-isomer serves as a useful benchmark for what can be expected from a successful structure determination of this compound.

References

Navigating the Solubility Landscape of 2,3,5-Trifluoroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3,5-trifluoroaniline in organic solvents. Recognizing the critical role of solubility in drug development, synthesis, and formulation, this document collates available data, presents detailed experimental protocols for solubility determination, and offers insights into the behavior of this compound.

Core Data Summary: Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in common organic solvents. It is known to be soluble in ethanol, methanol, and chloroform.[1]

To provide a quantitative perspective, this guide presents solubility data for isomeric trifluoroanilines, which can serve as a valuable proxy for estimating the solubility of the 2,3,5-isomer. The structural similarities suggest that their solubility behavior in various organic solvents would be comparable.

Table 1: Quantitative Solubility Data for Trifluoroaniline Isomers

| Compound | Solvent | Temperature (°C) | Solubility |

| 3,4,5-Trifluoroaniline | Methanol | Not Specified | Soluble (almost transparent)[2] |

| 3,4,5-Trifluoroaniline | Water | Not Specified | Insoluble[2] |

Note: The term "soluble (almost transparent)" suggests a high degree of solubility, though a precise quantitative value is not provided.

Experimental Protocols for Solubility Determination

For researchers seeking to establish precise solubility data for this compound, the following established methodologies are recommended.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[3][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Beakers or flasks for preparing the saturated solution

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven for drying

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant using a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the boiling point of the solute).

-

Once the solvent is fully evaporated, place the container with the solid residue in an oven to dry to a constant weight.

-

Cool the container in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Solubility ( g/100 mL) = (Mass of dried solute / Volume of solvent used) x 100

Solubility ( g/100 g) = (Mass of dried solute / Mass of solvent used) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

This guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. The provided data on related isomers and the detailed experimental protocol will aid researchers in their ongoing work in drug discovery and chemical synthesis.

References

Physicochemical Properties of 2,3,5-Trifluoroaniline

Introduction

2,3,5-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties, imparted by the fluorine atoms, make it a valuable intermediate in organic synthesis. This document provides a concise overview of the key physicochemical properties of this compound.

Core Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C6H4F3N | [1][2][3][4] |

| Molecular Weight | 147.10 g/mol | [1][2] |

| CAS Number | 363-80-4 | [1][2][3] |

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. The aniline (B41778) core is substituted with three fluorine atoms at the 2, 3, and 5 positions of the benzene (B151609) ring.

Caption: 2D chemical structure of this compound.

References

Reactivity of the amine group in 2,3,5-Trifluoroaniline

An In-depth Technical Guide to the Reactivity of the Amine Group in 2,3,5-Trifluoroaniline

Introduction

This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electronic properties and chemical reactivity of both the aromatic system and the amine functional group.[1] This guide provides a detailed examination of the reactivity of the amine group in this compound, focusing on the electronic effects of the fluorine substituents, key chemical transformations, and detailed experimental protocols for these reactions.

The presence of multiple electron-withdrawing fluorine atoms has a profound impact on the nucleophilicity and basicity of the amine group, distinguishing its reactivity from that of aniline and other less-fluorinated analogues.[1][2] Understanding these electronic influences is paramount for researchers and drug development professionals aiming to utilize this versatile intermediate in synthetic applications.

Electronic Effects of Fluorine Substituents

The reactivity of the amine group in this compound is fundamentally governed by the strong electron-withdrawing nature of the three fluorine atoms.[1] This influence is primarily exerted through the inductive effect, which significantly reduces the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the amine nitrogen.[1][3]

The amino group (-NH₂) is typically a powerful activating group in electrophilic aromatic substitution, donating electron density to the ring via resonance.[1] However, in this compound, the potent inductive withdrawal from the ortho, meta, and para fluorine atoms counteracts this resonance donation. This results in a deactivated aromatic ring and a less nucleophilic amine group compared to aniline.[1][4] The lone pair of electrons on the nitrogen atom is less available for donation to electrophiles or for protonation, which is reflected in the compound's low basicity.[4]

dot

Caption: Logical flow of fluorine's electronic influence.

Quantitative Reactivity Data

The reduced basicity of this compound due to the electronic effects of the fluorine atoms can be quantified by its pKa value. A lower pKa value for the conjugate acid (ArNH₃⁺) corresponds to a weaker base.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |

| This compound | 363-80-4[5] | C₆H₄F₃N[5] | 147.10[6] | 1.18 ± 0.10[5] |

Key Reactions of the Amine Group

Despite its reduced nucleophilicity, the amine group of this compound participates in several crucial chemical transformations, making it a versatile synthetic intermediate.

Acylation

Acylation of this compound with acyl chlorides or anhydrides is a common reaction to form the corresponding amide.[1] This reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[1] The resulting amides can serve as protecting groups or as intermediates for further functionalization.

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.47 g, 10 mmol) in 30 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 20 mL of water, 20 mL of a saturated sodium bicarbonate solution, and finally 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(2,3,5-trifluorophenyl)acetamide.

dot

Caption: Experimental workflow for acylation.

Diazotization

The diazotization of this compound is a critical transformation that converts the primary amine into a versatile diazonium salt intermediate. This reaction is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[7] The resulting diazonium salt can then be subjected to a variety of subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring.[3][7]

-

Prepare a solution of this compound (1.47 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) in a 250 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

To perform a Sandmeyer-type hydroxylation, prepare a solution of copper(I) oxide (0.5 g) in 10% aqueous sulfuric acid (50 mL).

-

Heat the copper solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue boiling for 15 minutes.

-

Cool the reaction mixture to room temperature and extract the product (2,3,5-trifluorophenol) with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography or distillation.

Cross-Coupling Reactions

Trifluorinated anilines are valuable substrates in modern synthetic chemistry, including palladium-catalyzed cross-coupling reactions for C-N bond formation.[1][8] Although the reduced nucleophilicity can make these reactions more challenging compared to non-fluorinated anilines, appropriate choice of catalyst, ligand, and reaction conditions can facilitate the coupling of this compound with various aryl or alkyl halides and triflates. This allows for the construction of complex molecular architectures, which is particularly useful in drug discovery.[8]

dot

Caption: Major reactivity pathways of the amine group.

Conclusion

The reactivity of the amine group in this compound is significantly influenced by the strong electron-withdrawing effects of the three fluorine substituents. This results in markedly lower basicity and nucleophilicity compared to aniline. Despite this, the amine group readily undergoes essential transformations such as acylation and diazotization, providing access to a wide array of functionalized intermediates. Furthermore, its application in cross-coupling reactions highlights its utility as a versatile building block in the synthesis of advanced materials and pharmaceutically active compounds. A thorough understanding of its electronic properties and reactivity is crucial for leveraging the full synthetic potential of this important fluorinated intermediate.

References

- 1. This compound | 363-80-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. This compound | 363-80-4 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Buy 2,4,5-Trifluoro-N-methylaniline | 256412-92-7 [smolecule.com]

The Trifecta of Electron Withdrawal: An In-depth Technical Guide to the Electronic Effects of Fluorine in 2,3,5-Trifluoroaniline

For Immediate Release

[City, State] – December 21, 2025 – In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for fine-tuning electronic properties. This whitepaper provides a comprehensive technical analysis of the electronic effects exerted by the three fluorine substituents in 2,3,5-trifluoroaniline, a key building block in the synthesis of advanced chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how fluorine's unique electronic character influences molecular behavior.

Introduction: The Power of Fluorine in Molecular Design

Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. Its strong inductive effect (-I) and moderate resonance effect (+R) create a unique electronic profile that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In this compound, the specific arrangement of three fluorine atoms on the aniline (B41778) ring results in a complex interplay of these effects, significantly modulating the basicity of the amino group and the reactivity of the aromatic system.

Quantitative Analysis of Electronic Properties

The electronic influence of the fluorine atoms in this compound is best understood through the quantitative analysis of key chemical parameters. The following table summarizes the available data for this compound and related compounds for comparative purposes.

| Property | This compound | Aniline (Reference) | Notes |

| pKa | 1.18 (Predicted)[1] | 4.63 | The significantly lower pKa indicates a substantial decrease in the basicity of the amino group due to the electron-withdrawing nature of the fluorine atoms. |

| Hammett Constants (σ) | See Discussion Below | H: 0.00 | Hammett constants quantify the electronic effect of a substituent. For the fluorine atoms in this compound, their positions relative to the amino group are critical. |

| ¹⁹F NMR Chemical Shifts (δ) | Spectrum Available[2] | N/A | The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. |

| ¹³C NMR Chemical Shifts (δ) | Data not available in searches | C1: 146.7, C2/6: 118.6, C3/5: 129.2, C4: 115.2 (in CDCl₃) | The carbon chemical shifts would provide further insight into the electron distribution within the aromatic ring. |

| Dipole Moment (μ) | Data not available in searches | ~1.53 D[3] | The dipole moment reflects the overall polarity of the molecule, which is influenced by the vector sum of individual bond dipoles. |

Discussion of Hammett Constants:

The Hammett equation (log(K/K₀) = ρσ) provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. For this compound, we can analyze the expected influence of each fluorine atom based on its position relative to the amino group:

-

F at C2 (ortho): The electronic effect of an ortho-substituent is a complex combination of inductive, resonance, and steric effects, and a simple Hammett constant is often not applicable.

-

F at C3 (meta): The effect is primarily inductive. The Hammett constant for a meta-fluorine substituent (σm) is approximately +0.34[4]. This positive value signifies a strong electron-withdrawing inductive effect.

-

F at C5 (meta): Similar to the C3 position, the fluorine at C5 exerts a strong electron-withdrawing inductive effect, with a σm value of approximately +0.34[4].

The cumulative effect of these three fluorine atoms is a significant decrease in electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This explains the drastically reduced basicity (lower pKa) of this compound compared to aniline.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the electronic parameters discussed. Below are representative protocols for key experiments.

Determination of pKa by Potentiometric Titration

The pKa of an aromatic amine like this compound can be determined by potentiometric titration.

Workflow for pKa Determination:

Figure 1: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture, such as 50% ethanol-water, to a final volume of 50 mL[5][6]. Prepare a standardized 0.1 M solution of hydrochloric acid.

-

Titration: Calibrate a pH meter using standard buffer solutions. Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode. Titrate the solution with the standardized HCl, adding the titrant in small increments (e.g., 0.1 mL) and recording the pH after each addition, ensuring the reading has stabilized[7][8].

-

Data Analysis: Plot the pH values against the volume of HCl added. The equivalence point is the point of greatest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point[9].

Synthesis of this compound

A common laboratory synthesis of this compound involves the reduction of a corresponding nitro compound, which itself can be prepared from commercially available precursors. A general procedure is outlined below.

Workflow for Synthesis:

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol (Illustrative Example):

A reported synthesis of this compound starts from aniline[1].

-

Diazotization and Fluorination (Sandmeyer-type reaction): Dissolve aniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt. Subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) can introduce fluorine atoms, though achieving the specific 2,3,5-substitution pattern directly is challenging and often requires multi-step syntheses from specifically substituted precursors[10].

-

Alternative Synthesis from 1,2,4,5-Tetrafluorobenzene (B1209435): A more plausible route involves the nucleophilic aromatic substitution (SNAr) of 1,2,4,5-tetrafluorobenzene with ammonia (B1221849) or an ammonia equivalent[10]. The reaction is typically carried out under pressure and at elevated temperatures.

-

Purification: The crude product is typically purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel[11].

NMR Spectroscopic Analysis

Obtaining high-quality ¹⁹F and ¹³C NMR spectra is essential for characterizing the electronic environment of this compound.

Workflow for NMR Analysis:

Figure 3: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆)[12][13]. The choice of solvent is critical as it can influence chemical shifts. The solution should be free of particulate matter.

-

¹⁹F NMR Spectroscopy: Acquire the ¹⁹F NMR spectrum. A standard single-pulse experiment is usually sufficient. The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm)[14][15]. The spectrum will show three distinct signals for the three non-equivalent fluorine atoms, with coupling between them providing structural information.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. The large C-F coupling constants will result in splitting of the signals for the carbon atoms bonded to fluorine. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at δ = 0 ppm.

Interpretation of Electronic Effects

The combined electronic effects of the three fluorine atoms in this compound can be summarized as follows:

Diagram of Electronic Effects:

Figure 4: Dominant electronic effects of fluorine in this compound.

-

Inductive Effect (-I): All three fluorine atoms exert a strong electron-withdrawing inductive effect through the sigma bond framework. This effect is distance-dependent and significantly reduces the electron density on the carbon atoms of the benzene (B151609) ring.

-

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the aromatic π-system. This electron-donating resonance effect primarily influences the ortho and para positions relative to the fluorine atom. However, for fluorine, the inductive effect is generally considered to be stronger than the resonance effect.

-

Overall Effect: The dominant influence of the three fluorine atoms is strong electron withdrawal from the aniline ring. This deactivates the ring towards electrophilic aromatic substitution and, most notably, significantly reduces the availability of the lone pair on the amino nitrogen for protonation, leading to a much lower pKa compared to aniline.

Conclusion

The electronic landscape of this compound is dominated by the potent inductive electron withdrawal of its three fluorine substituents. This results in a molecule with significantly reduced basicity and a deactivated aromatic ring. A thorough understanding of these electronic effects, quantified by parameters such as pKa and NMR chemical shifts, is paramount for the rational design of novel pharmaceuticals and advanced materials. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and other similarly important fluorinated building blocks.

References

- 1. This compound | 363-80-4 [m.chemicalbook.com]

- 2. This compound | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. global.oup.com [global.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. This compound | 363-80-4 | Benchchem [benchchem.com]

- 11. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. biophysics.org [biophysics.org]

An In-Depth Technical Guide to the Health and Safety Handling of 2,3,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,3,5-Trifluoroaniline, a chemical intermediate of increasing importance in pharmaceutical and agrochemical research. Due to its trifluorinated aniline (B41778) structure, specific precautions are necessary to ensure the safety of laboratory and manufacturing personnel. This document outlines the known hazards, exposure control measures, and emergency procedures, presented in a format tailored for the scientific community.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on aggregated data, it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Note: Classifications are based on aggregated data and may vary by supplier.

Toxicological Data

| Compound | Test | Species | Route | Value |

| 2,3,4-Trifluoroaniline | LD50 | Rat | Oral | 699 mg/kg |

| 2,3,4-Trifluoroaniline | LD50 | Not Specified | Dermal | 1590 mg/kg |

Researchers should treat this compound with a similar level of caution as its isomers until specific data becomes available.

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. |

| Skin Protection | - Gloves: Wear impervious gloves (e.g., Butyl rubber or Neoprene). - Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

-

Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Firefighting

This compound is a combustible liquid.

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

The following are summaries of standard methodologies for assessing the acute toxicity and flammability of chemicals like this compound.

Acute Toxicity Testing

-

Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure): This method is designed to estimate the oral LD50 value. A single dose of the substance is administered to a group of rodents via gavage. The animals are then observed for a period of at least 14 days for signs of toxicity and mortality. The procedure is conducted in a stepwise manner using a set of predefined doses to minimize the number of animals used.[2][3][4][5][6]

-

Dermal Toxicity (OECD Guideline 402): This test assesses the potential for a substance to cause toxicity through skin contact. The substance is applied to a shaved area of the skin of a small mammal (typically a rat or rabbit) and covered with a porous gauze dressing for 24 hours. The animals are observed for at least 14 days for signs of toxicity and skin reactions.[7][8][9][10][11]

-

Inhalation Toxicity (OECD Guideline 403): This guideline describes the procedures for determining the acute inhalation toxicity (LC50). Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). The animals are then observed for at least 14 days.[12][13][14][15][16]

Flammability Testing

-